molecular formula C10H6ClF3N2O B1607933 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 844498-80-2

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B1607933
M. Wt: 262.61 g/mol
InChI Key: SQEQCLQTYOGYPH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CMTO) is a heterocyclic compound that has been extensively studied due to its potential applications in a variety of scientific fields. CMTO is a compound with a wide range of properties, including high stability, low volatility, and low toxicity. It has been used in a variety of scientific research applications, such as in organic synthesis, medicinal chemistry, and drug delivery. CMTO has also been studied for its possible biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is involved in various synthesis and chemical reaction studies. For instance, its derivatives have been synthesized by reacting 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, yielding difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007). Additionally, reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN lead to trisubstituted oxadiazol-5-ylacetonitriles and alkanes (Sağırlı & Dürüst, 2018).

Biological Activity

Research has also focused on the biological activities of these compounds. A study synthesized novel derivatives of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, investigating their antibacterial activities. Notably, certain derivatives showed significant activity against various bacterial strains (Rai et al., 2010). Additionally, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a related compound, was identified as an apoptosis inducer and a potential anticancer agent (Zhang et al., 2005).

Material Science Applications

In material science, derivatives of 1,2,4-oxadiazole, such as 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], have been used as condensing agents for various syntheses, including polyamide and polyurea (Saegusa et al., 1989).

Antimicrobial and Anticancer Research

Further studies include the synthesis and evaluation of oxadiazole derivatives as antimicrobial agents (Parikh & Joshi, 2014), and investigations into their potential as anticancer substances (Cai et al., 2006).

properties

IUPAC Name

5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEQCLQTYOGYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382374
Record name 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

CAS RN

844498-80-2
Record name 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Shetnev, EA Vasilieva, IK Proskurina… - Russian Journal of …, 2022 - Springer
A preparative procedure has been developed for the synthesis of a series of new medicinally relevant 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles in 46–66% yields by alkylation of …
Number of citations: 3 link.springer.com

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